2,3-Dibromo-tert-butyl-p-benzoquinone
CAS No.: 25762-86-1
Cat. No.: VC18429357
Molecular Formula: C10H10Br2O2
Molecular Weight: 321.99 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 25762-86-1 |
|---|---|
| Molecular Formula | C10H10Br2O2 |
| Molecular Weight | 321.99 g/mol |
| IUPAC Name | 2,3-dibromo-5-tert-butylcyclohexa-2,5-diene-1,4-dione |
| Standard InChI | InChI=1S/C10H10Br2O2/c1-10(2,3)5-4-6(13)7(11)8(12)9(5)14/h4H,1-3H3 |
| Standard InChI Key | HCBKPGGQJQJYLJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1=CC(=O)C(=C(C1=O)Br)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Weight
2,3-Dibromo-tert-butyl-p-benzoquinone is hypothesized to possess the molecular formula C₁₀H₁₀Br₂O₂, derived from the parent compound tert-butyl-p-benzoquinone (C₁₀H₁₂O₂) by substituting two hydrogen atoms with bromine. This results in a molecular weight of approximately 306.00 g/mol (calculated from atomic masses: C=12.01, H=1.01, Br=79.90, O=16.00).
Structural Features
The compound’s core consists of a para-quinone (1,4-cyclohexadienedione) structure with a tert-butyl group (-C(CH₃)₃) at the para position and bromine atoms at the 2 and 3 positions. This substitution pattern is analogous to 2,3-diiodo-5-t-butyl-1,4-benzoquinone, where iodine replaces bromine . The tert-butyl group enhances steric bulk and electron-donating effects, while bromine introduces electronegativity and reactivity toward nucleophilic substitution .
Synthesis and Reactivity
Synthetic Pathways
The synthesis of 2,3-dibromo-tert-butyl-p-benzoquinone can be inferred from methods used for iodinated analogs. Oettmeier (2006) demonstrated that 2,3-diiodo-5-t-butyl-1,4-benzoquinone is prepared via halogen exchange, reacting 2,3-dibromo-5-t-butyl-1,4-benzoquinone with Na¹²⁵I . By analogy, bromination of tert-butyl-p-benzoquinone using brominating agents (e.g., Br₂ or N-bromosuccinimide) under controlled conditions likely yields the dibromo derivative.
Key Reaction:
Reactivity in Biological Media
Substituted p-benzoquinones exhibit significant reactivity with nucleophiles, such as thiols and amines, in biological systems. For example, 2,6-dichloro-p-benzoquinone reacts rapidly with glutathione (GSH), forming adducts that alter its toxicity . Similarly, 2,3-dibromo-tert-butyl-p-benzoquinone is expected to undergo Michael addition or redox cycling, generating reactive oxygen species (ROS) or stable adducts depending on the environment .
Physicochemical Properties
Spectral Data
While direct spectral data for 2,3-dibromo-tert-butyl-p-benzoquinone are unavailable, related compounds provide benchmarks:
For the dibromo analog, the mass spectrum would likely show a molecular ion peak at m/z 306 (M⁺) with fragment ions corresponding to loss of Br (79.90) or tert-butyl groups (-57.07).
Stability and Solubility
Halogenated benzoquinones are generally less stable than alkylated variants due to electron-withdrawing effects. In phosphate-buffered saline (PBS), 2,6-dichloro-p-benzoquinone degrades within minutes , suggesting that 2,3-dibromo-tert-butyl-p-benzoquinone may exhibit similar instability. Solubility in organic solvents (e.g., dichloromethane or acetone) is expected to be moderate, while aqueous solubility is likely low.
Applications and Biological Activity
Photosynthetic Electron Transport Inhibition
Iodinated analogs of tert-butyl-p-benzoquinone, such as 2,3-diiodo-5-t-butyl-1,4-benzoquinone, are potent inhibitors of photosynthetic electron transport in chloroplasts . By binding to the quinone-binding site of Photosystem II, these compounds block electron transfer from QA to QB, a mechanism likely shared by the dibromo derivative.
Oxidative Stress and Toxicity
Substituted p-benzoquinones induce oxidative stress via redox cycling. For example, 2,6-dimethyl-p-benzoquinone activates the Nrf2 pathway, a marker of oxidative stress . The bromine atoms in 2,3-dibromo-tert-butyl-p-benzoquinone may enhance this effect due to their higher electronegativity compared to methyl groups.
Toxicological Considerations
In Vitro Toxicity
Studies on chlorinated and methylated benzoquinones reveal concentration-dependent cytotoxicity in human cell lines . For instance, 2,6-dichloro-p-benzoquinone exhibits IC₅₀ values <10 μM in hepatic cells. The dibromo analog’s toxicity is anticipated to be comparable, though bromine’s larger atomic radius may influence binding kinetics.
Environmental Persistence
Halogenated quinones are prone to degradation in aqueous environments, particularly in the presence of organic matter or reducing agents. For example, 2,6-dibromo-p-benzoquinone rapidly degrades in fetal bovine serum (FBS), forming hydroquinone adducts .
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with diode-array detection (DAD) is commonly used to quantify substituted benzoquinones. For 2,3-dibromo-tert-butyl-p-benzoquinone, a C18 column with acetonitrile/water mobile phase would achieve sufficient resolution.
Nuclear Magnetic Resonance (NMR)
¹H NMR analysis in CDCl₃ would reveal aromatic protons (δ ~6.5 ppm) and tert-butyl protons (δ ~1.3 ppm). The absence of coupling between bromine-substituted carbons would simplify the spectrum.
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